molecular formula C9H8N2O2 B1312425 2-Methyl-4-nitroindole CAS No. 3484-10-4

2-Methyl-4-nitroindole

Cat. No.: B1312425
CAS No.: 3484-10-4
M. Wt: 176.17 g/mol
InChI Key: HCISKOUSZIJNET-UHFFFAOYSA-N
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Description

2-Methyl-4-nitroindole is an organic compound with the molecular formula C9H8N2O2. It belongs to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Scientific Research Applications

2-Methyl-4-nitroindole has a wide range of applications in scientific research:

Safety and Hazards

2-Methyl-4-nitroindole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

Indole derivatives, including 2-Methyl-4-nitroindole, have diverse biological activities and substantial potential for further exploration for new therapeutic possibilities . The development of new synthetic methodologies for indole derivatives is an active area of research .

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to interact with a variety of cellular targets, including receptors, enzymes, and proteins . These interactions can lead to a range of biological effects, depending on the specific structure of the indole derivative and the nature of the target.

Mode of Action

Indole compounds are known to interact with their targets in various ways, such as binding to receptors or inhibiting enzymes . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects. More research is needed to determine the specific mode of action of 2-Methyl-4-nitroindole.

Biochemical Pathways

Indole derivatives have been shown to influence a variety of biochemical pathways, including those involved in cell growth, cellular signaling, cell division, and cellular metabolism . The exact pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

Indole derivatives have been shown to have a range of effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-nitroindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular components . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been reported to induce oxidative stress in cells, which can result in the activation of stress response pathways . This compound can also modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell proliferation, apoptosis, and other critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can interact with DNA, leading to changes in gene expression through the modulation of transcription factor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell . The interaction with cofactors such as NADPH is also crucial for the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by its interaction with plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific cellular compartments through post-translational modifications or the presence of targeting signals . For example, this compound has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound is critical for its role in modulating gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitroindole typically involves the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid. The reaction mixture is heated and refluxed, followed by cooling and the addition of an alcohol solution of potassium ethoxide. The resulting product is then isolated by filtration .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitroindole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions often employ reducing agents like hydrogen or hydrazine to convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or hydrazine.

    Substitution: Conditions typically involve the use of acids or bases to facilitate the substitution process.

Major Products:

    Oxidation: Products include various oxides of the original compound.

    Reduction: The major product is 2-methyl-4-aminoindole.

    Substitution: Products vary depending on the substituent introduced.

Comparison with Similar Compounds

    2-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroindole: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Methyl-3-nitroindole: Differently positioned nitro group, leading to variations in chemical behavior.

Uniqueness: 2-Methyl-4-nitroindole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

2-methyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCISKOUSZIJNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454970
Record name 2-Methyl-4-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3484-10-4
Record name 2-Methyl-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-nitroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetone (1.0 mL) and tert-butoxy potassium (2.7 g) were added to a solution of 3-nitroaniline (1.38 g) in dimethylsulfoxide (20 ml), and the reaction solution was stirred at room temperature for 3 hours. The reaction solution was diluted with ethyl acetate, and washed successively with an aqueous ammonium chloride solution and a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain 2-methyl-4-nitro-1H-indole.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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